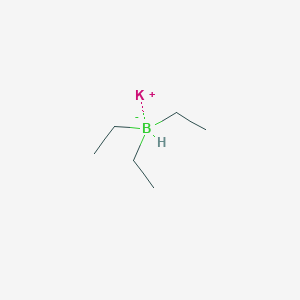

Potassium,triethylboranuide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

- KBEt3H solution is a versatile reducing agent for various organic functional groups. It can selectively reduce aldehydes, ketones, and imines to their corresponding alcohols, amines, and alkanes, respectively [].

- Due to its mild reducing nature, KBEt3H solution is particularly useful for reactions involving sensitive functionalities that might be incompatible with harsher reducing agents [].

Nanomaterial Synthesis

- KBEt3H solution plays a crucial role in the synthesis of various nanomaterials. It can be used as a reducing agent for the preparation of metal nanoparticles, metal oxides, and other inorganic nanostructures [].

- By controlling the reaction conditions and KBEt3H concentration, researchers can manipulate the size, morphology, and properties of the synthesized nanomaterials [].

Polymer Chemistry

- KBEt3H solution finds applications in polymer chemistry for the reduction of functional groups within polymer chains. This allows for the modification of polymer properties such as chain length, functionality, and reactivity [].

- KBEt3H solution can also be used for the controlled radical polymerization process, which enables the synthesis of well-defined polymers with specific architectures [].

Medicinal Chemistry

Potassium triethylborohydride is an organoboron compound with the chemical formula . It is a powerful reducing agent, commonly utilized in organic and organometallic chemistry. This compound is characterized by its high reactivity, particularly in the presence of water, where it can release flammable gases that may ignite spontaneously . Potassium triethylborohydride typically exists as a solution in tetrahydrofuran, a solvent that stabilizes its reactive properties while facilitating various

KBEt3H acts as a reducing agent by donating a hydride ion (H-) to the target molecule. The tetrahedral boron readily loses the hydride due to its electron-deficient nature. The hydride addition breaks a pi (π) bond in the carbonyl group (C=O) of aldehydes and ketones, converting them to alcohols (C-OH).

KBEt3H is a flammable and irritant compound. It can cause skin and eye burns upon contact. Inhalation can irritate the respiratory tract. KBEt3H readily reacts with water, releasing flammable hydrogen gas [].

Here are some safety precautions when handling KBEt3H:

- Wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a fume hood.

- Work under inert atmosphere (e.g., nitrogen) and anhydrous conditions.

- Handle KBEt3H solutions with care, avoiding contact with skin, eyes, and clothing.

- Dispose of waste KBEt3H solutions according to appropriate chemical waste disposal regulations.

Key Reactions:- Reduction of Alkyl Halides: Converts alkyl halides to their corresponding alkanes.

- Reduction of Carbonyl Compounds: Reduces ketones and aldehydes to alcohols.

- Dehydrogenation: Facilitates the removal of hydrogen from substrates, enhancing the formation of double bonds.

Potassium triethylborohydride is synthesized through the reaction of potassium hydride with triethylborane in tetrahydrofuran. This reaction proceeds readily at ambient temperatures:

The resulting compound is then typically used as a solution in tetrahydrofuran for ease of handling and application in various

Potassium triethylborohydride has several applications in organic synthesis, particularly due to its strong reducing properties. It is employed in:

- Organic Chemistry: As a reducing agent for synthesizing alcohols from carbonyl compounds.

- Organometallic Chemistry: In the preparation of organoboron compounds.

- Pharmaceutical Development: Potentially useful in synthesizing complex organic molecules for drug discovery.

Interaction studies involving potassium triethylborohydride primarily focus on its reactivity with various substrates. The compound's interactions are characterized by its ability to reduce functional groups efficiently and selectively. For example, it can selectively reduce carbonyl groups while leaving other functional groups intact under certain conditions . Additionally, it reacts vigorously with water and alcohols, producing flammable gases, which underscores the importance of understanding its interactions for safe laboratory practices .

Potassium triethylborohydride shares similarities with several other organoboron compounds, particularly lithium triethylborohydride and sodium triethylborohydride. Below is a comparison highlighting its unique features:

| Compound | Formula | Key Features | Unique Aspects |

|---|---|---|---|

| Potassium Triethylborohydride | C₆H₁₆BK | Strong reducing agent; reacts violently with water | More reactive than lithium or sodium variants |

| Lithium Triethylborohydride | C₆H₁₆LiB | Powerful reducing agent; stable in THF | Less reactive than potassium variant |

| Sodium Triethylborohydride | C₆H₁₆NaB | Similar reactivity; used in organic synthesis | Generally less hazardous than potassium variant |

Unique Features- Reactivity: Potassium triethylborohydride is more reactive than both lithium and sodium variants due to the electropositive nature of potassium.

- Handling: Requires stringent safety measures due to its propensity to release flammable gases upon contact with moisture.

Traditional Synthesis via Potassium Hydride and Triethylborane

The conventional preparation of potassium triethylboranuide follows the direct reaction between potassium hydride and triethylborane in anhydrous tetrahydrofuran solvent [1] . This established methodology represents the most straightforward approach to obtain the target compound, though it requires careful handling of air-sensitive reagents and specialized purification techniques.

The fundamental reaction proceeds according to the following stoichiometric equation:

KH + Et₃B → KEt₃BH

where potassium hydride acts as the hydride source and triethylborane serves as the organoborane component . The reaction typically occurs at room temperature or under mild heating conditions up to the reflux temperature of tetrahydrofuran (67°C) [1] [3].

Critical to the success of this synthesis is the purification of potassium hydride prior to use. Raw potassium hydride often contains oxide impurities that significantly reduce its reactivity toward trialkylboranes [4]. The purification process involves treatment with lithium aluminum hydride in tetrahydrofuran, which provides highly active potassium hydride capable of quantitatively converting even sterically hindered trialkylboranes to their corresponding borohydrides [4]. This purified potassium hydride demonstrates superior performance, enabling complete conversion of triethylborane to potassium triethylboranuide under standard reaction conditions.

The tetrahydrofuran solvent serves multiple functions in this synthesis. Beyond its role as a reaction medium, tetrahydrofuran acts as a coordinating ligand that stabilizes the resulting potassium triethylboranuide through coordination to the potassium cation [1] [3]. This coordination is essential for maintaining the stability and solubility of the product in the organic medium. The resulting material is typically obtained as a 1.0 molar solution in tetrahydrofuran, which remains stable indefinitely when properly stored under anhydrous and inert conditions [1] [5].

Spectroscopic characterization of the product reveals distinctive features that confirm successful synthesis. The boron-11 nuclear magnetic resonance spectrum displays a characteristic doublet at -13.0 parts per million with a boron-hydrogen coupling constant of 68 hertz [6]. This upfield chemical shift relative to neutral triethylborane reflects the anionic character of the triethylborohydride species. Infrared spectroscopy shows a strong boron-hydrogen stretching absorption at 2020 wavenumbers, which is diagnostic for terminal boron-hydrogen bonds in borohydride species [6].

Modern Approaches Using Alkali Metal Borohydrides

Contemporary synthetic strategies have evolved to address the limitations of traditional methods, particularly focusing on sustainability, cost-effectiveness, and improved safety profiles. These modern approaches primarily employ mechanochemical methods and alternative borohydride precursors to achieve high-yield synthesis of potassium triethylboranuide and related compounds [7] [8].

Mechanochemical ball milling represents a significant advancement in borohydride synthesis methodology. This approach utilizes mechanical energy to drive chemical reactions in the solid state, eliminating the need for large volumes of organic solvents [7] [9]. Research demonstrates that lithium borohydride and sodium borohydride can be synthesized with conversion yields exceeding 99.5% through mechanical milling of corresponding borates with magnesium-aluminum-based waste materials under controlled atmospheric conditions [7] [9].

The mechanochemical process operates under either hydrogen atmosphere at 70 bar pressure or inert argon atmosphere at ambient pressure, depending on the specific substrate [7]. The reaction proceeds at room temperature, representing a significant energy savings compared to conventional thermal methods. Critical parameters include milling energy, reactant stoichiometry, and milling duration, all of which directly influence the final conversion yield [7] [9].

Metathesis reactions between alkali metal borohydrides and potassium salts provide another viable route to potassium triethylboranuide precursors [10] [8]. This approach exploits the differential solubilities of metal borohydrides and halide salts in organic solvents to achieve clean product separation. Lithium borohydride has proven particularly effective as a precursor in these transformations due to the favorable thermodynamics associated with lithium chloride formation [8].

The metathesis approach typically involves treating lithium triethylborohydride with potassium chloride in tetrahydrofuran solution. The reaction proceeds quantitatively at moderate temperatures, with lithium chloride precipitating from the organic phase while potassium triethylboranuide remains in solution [11]. This method offers advantages in terms of reaction predictability and product purification, though it requires access to pre-formed lithium triethylborohydride starting material.

Industrial-scale applications have explored the direct synthesis from waste potassium metaborate through treatment with sodium hydride [12]. This approach addresses both economic and environmental concerns by utilizing waste boron-containing materials. The process involves initial conversion of potassium metaborate to potassium tetramethoxyborate through alcoholysis, followed by reduction with sodium hydride at elevated temperatures between 220-300°C [12]. While this method achieves reasonable conversion yields of 80-85%, it requires higher energy input compared to mechanochemical alternatives.

Purification and Stabilization Techniques

The successful isolation and long-term storage of potassium triethylboranuide demands rigorous purification and stabilization protocols due to the compound's sensitivity to air and moisture. These techniques are essential for maintaining product quality and preventing decomposition during storage and handling [1] [3] [13].

Tetrahydrofuran complexation represents the primary stabilization strategy employed in both laboratory and commercial preparations [1] [3]. The formation of a stable 1.0 molar solution in anhydrous tetrahydrofuran provides optimal balance between stability and practical utility. The coordinating properties of tetrahydrofuran effectively solvate the potassium cation, preventing aggregation and maintaining the compound in a readily usable form [13].

Critical to successful tetrahydrofuran complexation is the absolute exclusion of water and peroxides from the solvent system [13]. Tetrahydrofuran purification involves multiple stages, including treatment with lithium aluminum hydride to remove water, peroxides, and other impurities, followed by distillation from sodium metal to achieve anhydrous conditions [13]. Alternative purification methods employ passage through activated alumina columns or treatment with aqueous ferrous sulfate and sodium bisulfate, though these approaches require subsequent thorough drying [13].

Molecular sieve drying techniques provide additional assurance of water removal from both the solvent and final product solution [13] [14]. The use of 3 Angstrom or 4 Angstrom molecular sieves selectively removes water molecules while preserving the integrity of the organic components [14]. This technique is particularly valuable for achieving the 99.5% purity levels required for sensitive synthetic applications [14].

Recrystallization methods, while challenging due to the compound's high solubility in coordinating solvents, can be employed for final purification stages [13]. Low-temperature recrystallization from tetrahydrofuran-hydrocarbon solvent mixtures yields high-purity material, though with some sacrifice in overall yield recovery (typically 85-95%) [13].

Long-term storage requires maintenance of strictly inert atmospheric conditions [1] [3]. The compound is typically stored under argon or nitrogen atmosphere in sealed containers designed to exclude air and moisture infiltration. Proper storage vessels include Schlenk flasks, ampules, or specialized storage bottles with gas-tight seals [1] [5]. Under these conditions, potassium triethylboranuide solutions maintain their stability and potency indefinitely [1] [3].

Temperature control during storage and handling is also critical. While the compound remains stable at room temperature under inert conditions, exposure to elevated temperatures can promote decomposition reactions [1] [3]. Therefore, storage at ambient temperature or slightly below is recommended, with refrigeration used for long-term preservation in some cases [15].

Quality control measures involve regular spectroscopic analysis to monitor product integrity during storage. Boron-11 nuclear magnetic resonance spectroscopy provides the most reliable method for assessing compound purity and detecting decomposition products [6] [16]. Infrared spectroscopy offers complementary information regarding the preservation of boron-hydrogen bonds and the absence of oxidation products [6] [17].

| Reaction Condition | Gas Evolution | Heat of Reaction | Products Formed |

|---|---|---|---|

| Contact with water (general) | Flammable hydrogen gas (H₂) [3] [2] [4] [5] | Exothermic (-58 kcal/mol typical) [5] | Boric acid derivatives, hydrogen gas |

| Aqueous solution at 25°C | Slow evolution (~2 L H₂/h per L reagent) [5] | Low heat evolution [5] | Potassium borate, hydrogen gas |

| Elevated temperature (75°C) | Rapid evolution (>1000 L H₂/h per L) [5] | High heat evolution (240 K/h rise) [5] | Potassium borate, hydrogen gas |

| Acidic conditions | Accelerated hydrogen evolution [5] [6] | Highly exothermic [5] [6] | Potassium borate, hydrogen gas |

| Basic conditions (pH > 12) | Reduced evolution rate [5] | Reduced exothermicity [5] | Potassium borate, hydrogen gas |

Reductive Capabilities in Organic Transformations

Potassium triethylborohydride exhibits exceptional reducing power that surpasses conventional hydride reagents such as lithium borohydride and sodium borohydride [7] [8]. The enhanced nucleophilicity derives from the electron-releasing properties of the triethyl substituents, which increase the hydridic character of the boron-hydrogen bond [9]. This electronic effect makes the compound particularly effective for reducing sterically hindered and electronically deactivated substrates that resist reduction by less powerful reagents.

The compound demonstrates remarkable selectivity in organic transformations, particularly in the reduction of carboxylic acid esters to primary alcohols [7] [8] [10]. This selectivity allows for chemoselective reductions in the presence of other functional groups, making it valuable for complex synthetic sequences. Aldehydes and ketones undergo rapid and quantitative reduction to the corresponding alcohols, with sterically hindered carbonyl compounds showing particularly good reactivity compared to other reducing agents [7] [11] [12] [13].

Tertiary amides represent a unique substrate class where potassium triethylborohydride exhibits distinctive reactivity. Unlike most hydride reagents that produce complex mixtures or require harsh conditions, this compound cleanly reduces tertiary amides exclusively to primary alcohols in quantitative yields [7] [11] [13]. This transformation proceeds through initial coordination of the amide oxygen to the boron center, followed by hydride delivery and subsequent elimination of the amine component.

The reagent also demonstrates excellent performance in the reduction of lactones to diols and acid chlorides to primary alcohols [7] [11] [12] [13]. Epoxide ring-opening reactions proceed with high regioselectivity, favoring Markovnikov addition at the less substituted carbon center in unsymmetrical epoxides [7] [11] [13]. This regioselectivity pattern differs from that observed with other hydride reagents and provides complementary synthetic utility.

Alpha,beta-unsaturated ketones undergo selective one,four-addition reactions with potassium triethylborohydride, producing saturated ketones rather than allylic alcohols [7] [11] [12]. This selectivity for conjugate addition over direct carbonyl reduction represents another distinctive feature of the reagent, enabling specific synthetic transformations that are difficult to achieve with alternative reducing agents.

Table 3: Reductive Capabilities in Organic Transformations

| Substrate Class | Products | Reaction Rate | Selectivity Notes |

|---|---|---|---|

| Aldehydes | Primary alcohols [7] [11] [12] [13] | Rapid | High selectivity |

| Ketones | Secondary alcohols [7] [11] [12] [13] | Rapid | Stereoselective for hindered carbonyls |

| Esters | Primary alcohols [7] [11] [12] [10] [13] | Rapid and quantitative | Selective in presence of other groups |

| Lactones | Diols [7] [11] [12] [13] | Rapid and quantitative | Clean transformation |

| Tertiary amides | Primary alcohols [7] [11] [13] | Rapid and quantitative | Unique clean reduction to alcohols |

| Epoxides | Alcohols (ring-opening) [7] [11] [13] | Rapid (1 equiv hydride) | Markovnikov ring opening |

| α,β-Unsaturated ketones | Saturated ketones [7] [11] [12] | Selective 1,4-addition | Selective vs 1,2-addition |

Coordination Chemistry with Transition Metals

Potassium triethylborohydride plays a significant role in transition metal coordination chemistry, particularly in the preparation and activation of metal-based catalysts [7] [3]. The compound serves as both a reducing agent and a ligand source in these applications, with the triethylborohydride anion capable of coordinating to metal centers through various binding modes.

The most common application involves the reductive activation of transition metal halides to generate catalytically active hydride complexes [14] [15] [16] [17]. This process typically involves electron transfer from the triethylborohydride anion to the metal center, accompanied by halide displacement and formation of metal-hydride bonds. The resulting complexes often exhibit enhanced catalytic activity compared to their halide precursors, particularly in hydrogenation and other reduction reactions.

Iron(II) complexes represent a well-studied example where potassium triethylborohydride generates coordinatively unsaturated pseudotetrahedral precursors that serve as highly active precatalysts for room-temperature hydrogenation of unsaturated hydrocarbons [14] [15]. These iron complexes demonstrate remarkable activity at ambient conditions, representing a significant advancement in non-precious metal catalysis for hydrogenation reactions.

The compound also facilitates the synthesis of bimetallic nanoparticle catalysts, particularly platinum-nickel intermetallic phases with enhanced electrocatalytic activity [8] [14] [15]. In these applications, potassium triethylborohydride serves as both a reducing agent for metal salt precursors and a stabilizing agent for the resulting nanoparticles. The triethyl groups provide steric protection that prevents excessive particle growth while maintaining catalytic accessibility.

Vanadium nanoparticles stabilized on activated carbon supports represent another successful application, where the reducing power of potassium triethylborohydride enables the formation of well-dispersed metal particles with average diameters of approximately seven nanometers [8] [14] [15]. These supported catalysts demonstrate excellent stability and activity in various catalytic processes.

Cobalt(III) complexes undergo interesting reductive transformations in the presence of potassium triethylborohydride, leading to the formation of heterometallic dimers containing both cobalt(II) and potassium centers [18]. These complexes have been isolated as crystalline materials and show promise for anticancer applications, demonstrating the potential for triethylborohydride-derived compounds in medicinal chemistry.

The calcium coordination chemistry of triethylborohydride represents a unique example where the anion transfers intact to the metal center, forming monomeric organocalcium complexes that are stable in both solution and solid state [19] [20]. This stability is attributed to the multidentate coordination mode of the triethylborohydride anion, which provides effective stabilization of the electropositive calcium center.

Table 4: Coordination Chemistry with Transition Metals

| Metal Center | Complex Type | Applications | Stability |

|---|---|---|---|

| Iron(II) | Pseudotetrahedral Fe(II) precatalysts [14] [15] | Room-temperature hydrogenation catalysis | Stable precursors |

| Cobalt(III) | Heterometallic Co(II)-K⁺ dimer [18] | Potential anticancer activity | Isolable as red crystals |

| Platinum/Nickel | Intermetallic nanoparticle catalysts [8] [14] [15] | Electrocatalytic applications | Stable intermetallic phase |

| Vanadium | ~7 nm nanoparticles on activated carbon [8] [14] [15] | Supported catalyst systems | Stabilized on carbon support |

| Calcium | Monomeric organocalcium complex [19] [20] | Structural studies | Stable in solution and solid state |

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H260 (100%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive